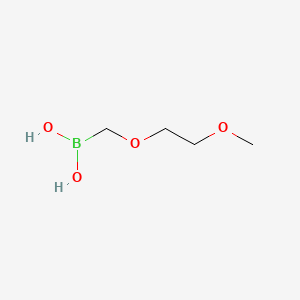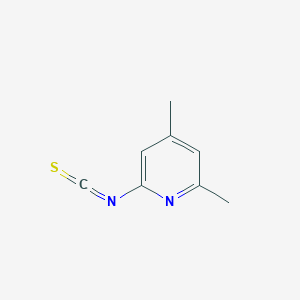
2-Isothiocyanato-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4,6-dimethylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with two methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-4,6-dimethylpyridine typically involves the reaction of 2-amino-4,6-dimethylpyridine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with an electrophilic reagent such as tosyl chloride . Another method involves the use of phenyl chlorothionoformate in the presence of a base .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods that minimize the use of toxic reagents. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Various electrophilic reagents for addition reactions.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Substituted Pyridines: Resulting from substitution reactions.
Scientific Research Applications
2-Isothiocyanato-4,6-dimethylpyridine has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other functionalized pyridines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4,6-dimethylpyridine involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate with a simpler structure, often used in similar chemical reactions.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Phenethyl Isothiocyanate: Known for its chemopreventive effects.
Uniqueness: 2-Isothiocyanato-4,6-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct chemical and biological properties compared to other isothiocyanates.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-isothiocyanato-4,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-7(2)10-8(4-6)9-5-11/h3-4H,1-2H3 |
InChI Key |
GDBQRVOPHWTPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


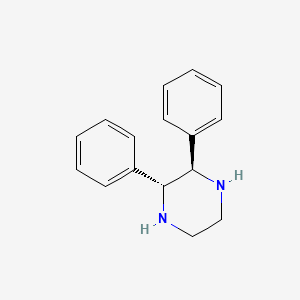
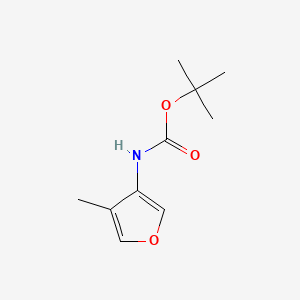
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
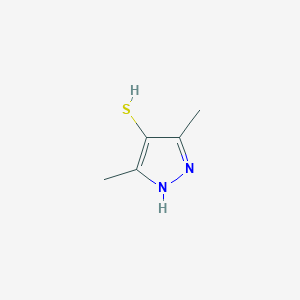
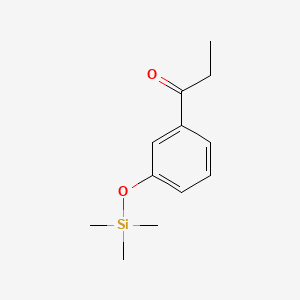
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
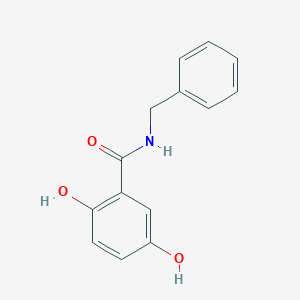
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
